Isorhamnetin

Overview

Description

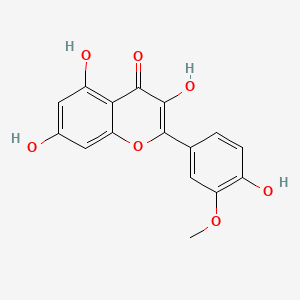

Isorhamnetin (3′-methoxyquercetin) is an O-methylated flavonol derived from quercetin, with the molecular formula C₁₆H₁₂O₇ and a molecular weight of 316.26 g/mol . It is widely distributed in medicinal plants, including Elaeagnus pungens, Hippophae rhamnoides (sea buckthorn), and Astragalus danicus, and is often found as glycosylated derivatives such as this compound 3-O-β-glucoside-7-O-α-rhamnoside . Its biological activities span antioxidant, anti-inflammatory, anticancer, antiviral, and metabolic regulatory effects, making it a compound of significant pharmacological interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorhamnetin can be synthesized through the phenylpropanoid pathway in plants, which is triggered by environmental stressors such as UV radiation . Additionally, a synthetic cost-effective method for this compound synthesis has been described, which involves the use of quercetin as a precursor . The enzyme quercetin 3-O-methyltransferase uses S-adenosyl methionine and quercetin to produce S-adenosylhomocysteine and this compound .

Industrial Production Methods: Industrial production of this compound predominantly involves plant extraction. Supercritical fluid extraction assisted by enzymes is one of the methods used to extract this compound from sources such as Nopal (Opuntia ficus-indica) .

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin undergoes various chemical reactions, including:

Reduction: It can also participate in reduction reactions, contributing to its anti-inflammatory effects.

Substitution: The methoxylation of quercetin to form this compound is an example of a substitution reaction.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: S-adenosyl methionine is used in the methoxylation process.

Major Products Formed:

Oxidation: The major products are oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: this compound itself is a product of the methoxylation of quercetin.

Scientific Research Applications

Antitumor Potential

Isorhamnetin has shown promising results in cancer research, particularly regarding its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Lung Cancer : Research indicates that this compound inhibits the growth and metastasis of A549 lung cancer cells by reducing the activity of matrix metalloproteinases (MMP-2/MMP-9) and interfering with the epithelial-mesenchymal transition (EMT) process via the PI3K/AKT/ERK signaling pathway. This suggests its potential as a therapeutic agent for lung cancer treatment .

- Melanoma : A study demonstrated that this compound induces apoptosis in B16F10 melanoma cells through the PI3K/Akt and NF-κB pathways. In vivo experiments further confirmed its efficacy in inhibiting tumor growth, highlighting its potential as a treatment for malignant melanoma .

- Gastric Cancer : this compound modulates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, leading to apoptosis in gastric cancer cells. This mechanism positions this compound as a candidate for gastric cancer therapy .

Anti-Obesity Effects

This compound exhibits anti-obesity properties by reducing adipogenesis and improving metabolic health.

- Mechanisms : Studies have shown that this compound reduces fat cell differentiation at concentrations of 10 μM or higher, mediated through PPAR-γ and Wnt signaling pathways. Its effects on adipocyte differentiation suggest a role in obesity prevention and management .

- Clinical Implications : Although limited rodent studies exist, this compound has demonstrated improvements in glycemic control, indicating its potential as an adjunctive treatment for obesity-related metabolic disorders .

Anti-Diabetic Properties

This compound has been investigated for its effects on diabetes and related complications.

- Mechanisms of Action : It helps lower glucose levels, ameliorates oxidative stress, and reduces inflammation associated with diabetes. The compound modulates lipid metabolism and adipocyte differentiation, contributing to its anti-diabetic effects .

- Comparative Studies : Research comparing this compound with quercetin (a metabolite) indicates that this compound may offer unique benefits in managing diabetes-related disorders .

Cardiovascular Protection

This compound has been recognized for its cardiovascular protective effects.

- Mechanisms : It exerts cardioprotective effects through antioxidant activity, modulation of inflammatory responses, and regulation of endothelial function. These mechanisms are crucial for preventing cardiovascular diseases .

Other Pharmacological Activities

Beyond cancer, obesity, and diabetes, this compound displays a range of other pharmacological activities:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

- Antioxidant Activity : The compound's antioxidant properties contribute to cellular protection against oxidative stress, which plays a role in various chronic diseases .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor | Inhibition of cell proliferation and induction of apoptosis | Effective against lung cancer, melanoma, gastric cancer |

| Anti-obesity | Reduction of adipogenesis via PPAR-γ and Wnt pathways | Improves metabolic health; potential adjunct therapy |

| Anti-diabetic | Lowers glucose levels; modulates lipid metabolism | Reduces diabetes-related disorders |

| Cardiovascular protection | Antioxidant activity; modulation of inflammatory responses | Prevents cardiovascular diseases |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces inflammation |

Mechanism of Action

Isorhamnetin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.

Cardiovascular Protection: this compound reduces blood fat, protects endothelial cells, and prevents thrombosis.

Xanthine Oxidase Inhibition: It inhibits xanthine oxidase, reducing uric acid levels and protecting renal function.

Comparison with Similar Compounds

Structural Comparison with Similar Flavonoids

Isorhamnetin shares a common 15-carbon flavonoid skeleton with other flavonols but differs in hydroxylation and methylation patterns (Table 1).

Table 1: Structural Differences Between this compound and Key Analogues

| Compound | Substituents on B Ring | C3 Modification | Key Structural Features |

|---|---|---|---|

| This compound | 3′-O-methyl, 4′-OH | –OH | Methylation enhances lipophilicity |

| Quercetin | 3′,4′-di-OH | –OH | Higher polarity due to free hydroxyl |

| Kaempferol | 4′-OH | –OH | Lacks B-ring methylation |

| Rhamnetin | 3′-O-methyl, 4′-OH | –OCH₃ | Methylation at C7 instead of C3′ |

| Tamarixetin | 4′-O-methyl, 3′-OH | –OH | Methylation position differs |

- Quercetin vs. This compound : The 3′-O-methyl group in this compound reduces polarity, enhancing membrane permeability and stability compared to quercetin .

- Kaempferol vs. This compound : this compound’s 3′-methyl group confers stronger antiviral activity against influenza A/H1N1 (70–80% survival in mice vs. 50% for kaempferol) .

- Glycosylated Derivatives : this compound glycosides (e.g., compound 2 in sea buckthorn) exhibit stronger antiplatelet activity than the aglycone form due to improved solubility and target interaction .

Pharmacological Activity Comparison

Antioxidant and Anti-Inflammatory Effects

- This compound suppresses LPS-induced oxidative stress in vitro (IC₅₀ = 10 μM) and reduces brain oxidative markers in mice, outperforming quercetin in mitigating neuroinflammation .

- Quercetin shows broader antioxidant capacity in vitro but lower bioavailability due to rapid metabolism .

Anticancer Activity

- Both this compound and quercetin induce apoptosis in leukemia cells, but this compound uniquely targets Src kinase via methoxyphenyl interactions, mimicking the tyrosine kinase inhibitor bosutinib .

Metabolic Regulation

- This compound acts as a PPARγ antagonist , inhibiting adipogenesis in 3T3-L1 cells (80% suppression at 50 μM) and reversing obesity in mice, whereas quercetin lacks this specificity .

- Contrastingly, some studies mistakenly classified this compound as a PPARγ agonist due to assay variability .

Antiviral Activity

- This compound’s 3′-methyl group enables potent anti-influenza activity (2-fold reduction in lung viral titer vs. controls) by blocking ROS generation and LC3B lipidation, surpassing kaempferol and quercetin .

Quantitative Distribution in Plants

Table 2: Concentration of this compound and Analogues in Select Species

| Plant Species | This compound (mg/g DW) | Quercetin (mg/g DW) | Kaempferol (mg/g DW) | Key Organ |

|---|---|---|---|---|

| Elaeagnus pungens leaf | 1.2 ± 0.3 | 4.8 ± 0.5 | 0.9 ± 0.2 | Leaves |

| Hippophae rhamnoides fruit | 0.8 ± 0.1 | 0.2 ± 0.05 | – | Fruits |

| Astragalus danicus | 0.5 ± 0.1 | – | 0.3 ± 0.1 | Aerial parts |

- Elaeagnus oldhami leaves contain exceptionally high quercetin (12.4 mg/g DW) but negligible this compound .

- Sea buckthorn phenolic fractions contain this compound derivatives (e.g., compound 2) at 5–50 µg/mL, correlating with physiological efficacy .

Clinical and Toxicological Notes

- Synergy: Combined with escitalopram, this compound enhances antidepressant effects by normalizing TNF-α and IL-1β levels .

Biological Activity

Isorhamnetin is a naturally occurring flavonoid, primarily derived from various medicinal plants. It is a methylated derivative of quercetin and has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Sources

This compound's chemical structure is characterized by the presence of hydroxyl and methoxy groups, which contribute to its biological properties. It is commonly found in:

- Fruits : Sea buckthorn, apples

- Vegetables : Onions, leeks

- Herbs : Ginkgo biloba, various medicinal plants

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals such as DPPH and ABTS radicals. This activity helps in reducing oxidative stress, which is linked to various chronic diseases.

2. Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Findings |

|---|---|

| Kim et al. (2011) | Reported that this compound significantly reduced COX-2 expression in cancer cells . |

| Kuti (2004) | Found that this compound inhibited nitric oxide production in vitro . |

3. Anticancer Properties

Numerous studies have documented the anticancer effects of this compound across various cancer cell lines.

- Mechanisms : this compound induces apoptosis, inhibits cell proliferation, and disrupts cell cycle progression.

4. Cardiovascular Benefits

This compound has been associated with cardiovascular protection through its antioxidant effects and ability to modulate lipid metabolism.

5. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases like Alzheimer's.

Case Study 1: Skin Cancer Prevention

A study investigated the effect of this compound on skin cancer prevention through its inhibition of EGF-induced neoplastic transformation in JB6 cells. The results demonstrated a marked reduction in cell colony formation without affecting cell viability, indicating its potential for skin cancer prevention .

Case Study 2: Diabetes Management

In a clinical setting, this compound was evaluated for its effects on diabetes-related complications. It was found to lower blood glucose levels and improve lipid profiles in diabetic rats, showcasing its therapeutic potential for managing diabetes .

Q & A

Basic Research Questions

Q. What is the chemical structure and physicochemical profile of isorhamnetin?

this compound (C₁₆H₁₂O₇), a 3′-O-methylated metabolite of quercetin, is a flavonoid with a hydroxyl group at positions 3, 5, 7 and a methoxy group at position 3′. Its physicochemical properties include low water solubility (0.0026 mg/mL at 25°C) and high lipophilicity (log P = 3.71), which influence bioavailability and necessitate formulation strategies like nanoencapsulation or co-solvent systems for in vivo studies. Thermodynamic analysis reveals its dissolution is endothermic and entropy-driven .

Q. What are the primary mechanisms through which this compound exerts its biological effects in disease models?

this compound modulates key signaling pathways, including:

- PPAR-γ activation : In gastric cancer, it binds to PPAR-γ's ligand-binding domain (binding energy: -8.2 kcal/mol), upregulating apoptosis genes (e.g., Bax, FasL) and suppressing tumor growth in xenograft models .

- ROS-dependent apoptosis : At 20–50 μM, it induces mitochondrial dysfunction (JC-1 assay) and caspase-3 activation in breast cancer cells, reversible by ROS scavengers like NAC .

- Anti-inflammatory effects : Inhibits NADPH oxidase subunit p47phox overexpression, reducing superoxide production in angiotensin II-treated aortic endothelial cells .

Q. How does this compound modulate adipocyte differentiation and lipid metabolism?

At 10 μM, this compound suppresses adipogenesis in 3T3-L1 pre-adipocytes by downregulating PPAR-γ (41.5% reduction) and C/EBP-α expression. It also inhibits lipid droplet formation via Wnt/β-catenin signaling, though effects vary between physiological (1–5 μM) and supraphysiological doses (>10 μM) .

Advanced Research Questions

Q. How do contradictory findings on this compound's anti-obesity effects inform future experimental designs?

While in vitro studies show adipogenesis inhibition at ≥10 μM , in vivo rodent models require >2-week treatments for efficacy, suggesting pharmacokinetic limitations. Researchers should:

- Compare glycosylated vs. aglycone forms (e.g., this compound-3-O-glucoside) to assess bioavailability.

- Integrate multi-omics (transcriptomics/lipidomics) to resolve dose-dependent effects on lipogenesis vs. fatty acid oxidation .

Q. What molecular techniques are critical for validating this compound's interaction with xanthine dehydrogenase in purine metabolism?

- Molecular docking : Use PyRx or AutoDock to calculate binding affinity (-7.9 to -8.2 kcal/mol) and identify critical residues (e.g., Arg880, Phe649) in xanthine dehydrogenase’s active site.

- Functional assays : Measure uric acid levels in cell models (e.g., HepG2) pretreated with this compound and xanthine oxidase substrates.

- Lipinski Rule compliance : Confirm drug-likeness (mass: 316 Da, H-bond donors: 4) for translational potential .

Q. How can researchers address discrepancies in this compound's effects on PPAR-γ expression across different cell types?

In gastric cancer, this compound activates PPAR-γ to induce apoptosis , whereas in adipocytes, it suppresses PPAR-γ . To reconcile this:

- Perform tissue-specific chromatin immunoprecipitation (ChIP-seq) to map PPAR-γ binding sites.

- Use PPAR-γ knockout models or antagonists (e.g., GW9662) to isolate ligand-dependent vs. -independent effects.

- Analyze co-activator recruitment (e.g., PGC-1α) via co-immunoprecipitation .

Q. What methodologies are recommended for analyzing this compound's role in ROS-dependent apoptosis pathways?

- ROS quantification : Use DCFH-DA fluorescence with flow cytometry (peak at 1-hour exposure) and validate with mitochondrial superoxide probes (MitoSOX).

- Caspase activity assays : Measure cleavage of PARP and caspases-3/8/9 via Western blot.

- Rescue experiments : Pre-treat cells with NAC (5 mM) to confirm ROS dependency .

Q. How can phosphoproteomics elucidate this compound's anti-motion sickness mechanism?

- Network pharmacology : Map targets to glutamatergic synapse pathways (e.g., NMDAR1, CaMKII).

- Phosphoproteomic profiling : Use TiO₂ enrichment and LC-MS/MS to identify phosphorylation changes in vestibular nucleus tissues (e.g., CREB Ser133).

- In vivo validation : Apply qRT-PCR and Western blot in motion-sickness-induced mice to confirm pathway inhibition .

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQSVPBOUDKVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197379 | |

| Record name | 3-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-19-3 | |

| Record name | Isorhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAMNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07X3IB4R4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

311 - 314 °C | |

| Record name | Isorhamnetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.